

# Long-term safety and tolerability issues with Fevipiprant

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## Compound of Interest

Compound Name: Fevipiprant

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## Fevipiprant: Technical Support and Resource Center

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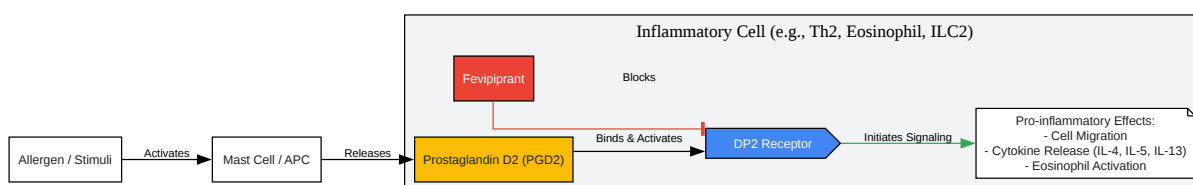
Disclaimer: The development of **Fevipiprant** for asthma was discontinued by Novartis after Phase III clinical trials did not meet their primary efficacy endpoints.[1][2][3] This document is intended for informational and research purposes only and summarizes publicly available data on the long-term safety and tolerability of **Fevipiprant**. It is not a substitute for a comprehensive review of the original study publications and protocols.

## Overview of Fevipiprant

**Fevipiprant** (QAW039) is an orally administered, selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2.[4][5] The DP2 receptor is a key mediator in type 2 inflammatory pathways, which are implicated in the pathophysiology of asthma. By blocking this receptor, **Fevipiprant** was developed to inhibit the activation and migration of key inflammatory cells, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes, into the airways. Despite not meeting efficacy goals for asthma treatment, extensive clinical trials, including the LUSTER, ZEAL, and the long-term safety SPIRIT studies, have provided a substantial body of data on its safety and tolerability profile. Across these studies, **Fevipiprant** was generally well-tolerated, with an adverse event profile comparable to placebo.

## Mechanism of Action: DP2 Receptor Antagonism

**Fevipiprant** functions by competitively and reversibly binding to the DP2 receptor, preventing its activation by its natural ligand, PGD2, and its metabolites. This action interrupts a critical signaling cascade in the allergic inflammatory response.



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**Fevipiprant** blocks PGD2 binding to the DP2 receptor.

## Quantitative Safety Data Summary

The long-term safety of **Fevipiprant** was primarily assessed in the SPIRIT study, which included patients who were newly enrolled as well as those who rolled over from the ZEAL and LUSTER trials. Data from this study, which included over 2,500 patients, showed that both 150 mg and 450 mg doses of **Fevipiprant** were well-tolerated over treatment periods of up to 104 weeks, with a safety profile similar to placebo.

Table 1: Summary of Treatment-Emergent Adverse Events (AEs) in the SPIRIT Study

Event Category	Fevipiprant 150 mg (N=1093)	Fevipiprant 450 mg (N=1085)	Placebo (N=360)
Patients with $\geq 1$ AE, n (%)	711 (65.1)	711 (65.5)	231 (64.2)
Serious AEs (SAEs), n (%)	100 (9.1)	99 (9.1)	33 (9.2)
AEs leading to discontinuation, n (%)	41 (3.8)	52 (4.8)	10 (2.8)

Data adapted from the SPIRIT study publication. The study included both new and rollover patients with varying exposure durations.

A summary from a separate trial (CQAW039A2323) that was terminated early also provides insight into common non-serious adverse events.

Table 2: Most Common Non-Serious Adverse Events ( $\geq 5\%$  in any group) in Study CQAW039A2323

Adverse Event	Fevipiprant 150 mg (N=201) n (%)	Fevipiprant 450 mg (N=200) n (%)	Placebo (N=201) n (%)
Nasopharyngitis	13 (6%)	11 (6%)	13 (6%)
Headache	10 (5%)	8 (4%)	10 (5%)
Upper Respiratory Tract Infection	6 (3%)	10 (5%)	6 (3%)

## Experimental Protocols and Methodologies

The core methodology for assessing long-term safety and tolerability across the Phase III program (SPIRIT, LUSTER, ZEAL studies) involved randomized, double-blind, placebo-controlled designs.

## Key Study Design Elements (SPIRIT Study - NCT03052517)

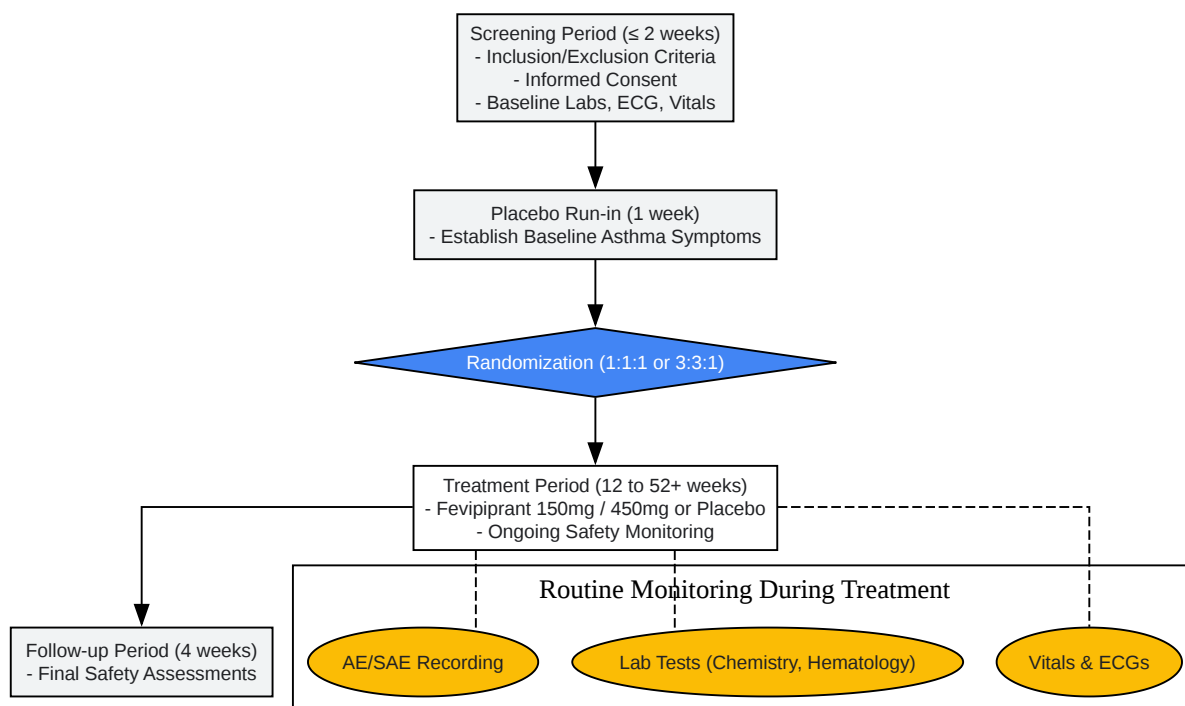
- Patient Population: Patients aged 12 years and older with uncontrolled moderate-to-severe asthma (GINA Steps 3, 4, or 5) on standard-of-care therapy. The study included both new patients and those who had completed the LUSTER or ZEAL trials.
- Treatment Arms:
  - **Fevipiprant** 150 mg, administered orally once daily.
  - **Fevipiprant** 450 mg, administered orally once daily.
  - Matching Placebo, administered orally once daily.
- Duration: The study consisted of a 52-week double-blind period, with an optional 104-week single-blind extension. The study was terminated early due to the discontinuation of the **Fevipiprant** development program.
- Primary Safety Endpoints:
  - Time-to-first treatment-emergent Adverse Event (AE).
  - Time-to-first treatment-emergent Serious Adverse Event (SAE).
  - Time-to-first AE leading to study treatment discontinuation.

## Safety Monitoring Protocol

A rigorous safety monitoring plan was implemented in the clinical trials to ensure patient safety. This included regular assessments of:

- Adverse Events: Systematically collected at each study visit.
- Laboratory Parameters: Blood chemistry (including liver function tests like ALT, AST, and bilirubin) and hematology were monitored at screening and at scheduled intervals throughout the studies (e.g., every 12-26 weeks).

- Vital Signs: Blood pressure, heart rate, and temperature were measured at each visit.
- Electrocardiograms (ECGs): Performed at baseline and periodically to monitor cardiac safety.



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Typical workflow for a **Fevipirant** safety trial.

## Troubleshooting Guide and FAQs

This section addresses specific issues and questions that may arise during experiments involving **Fevipirant**, based on the known safety profile.

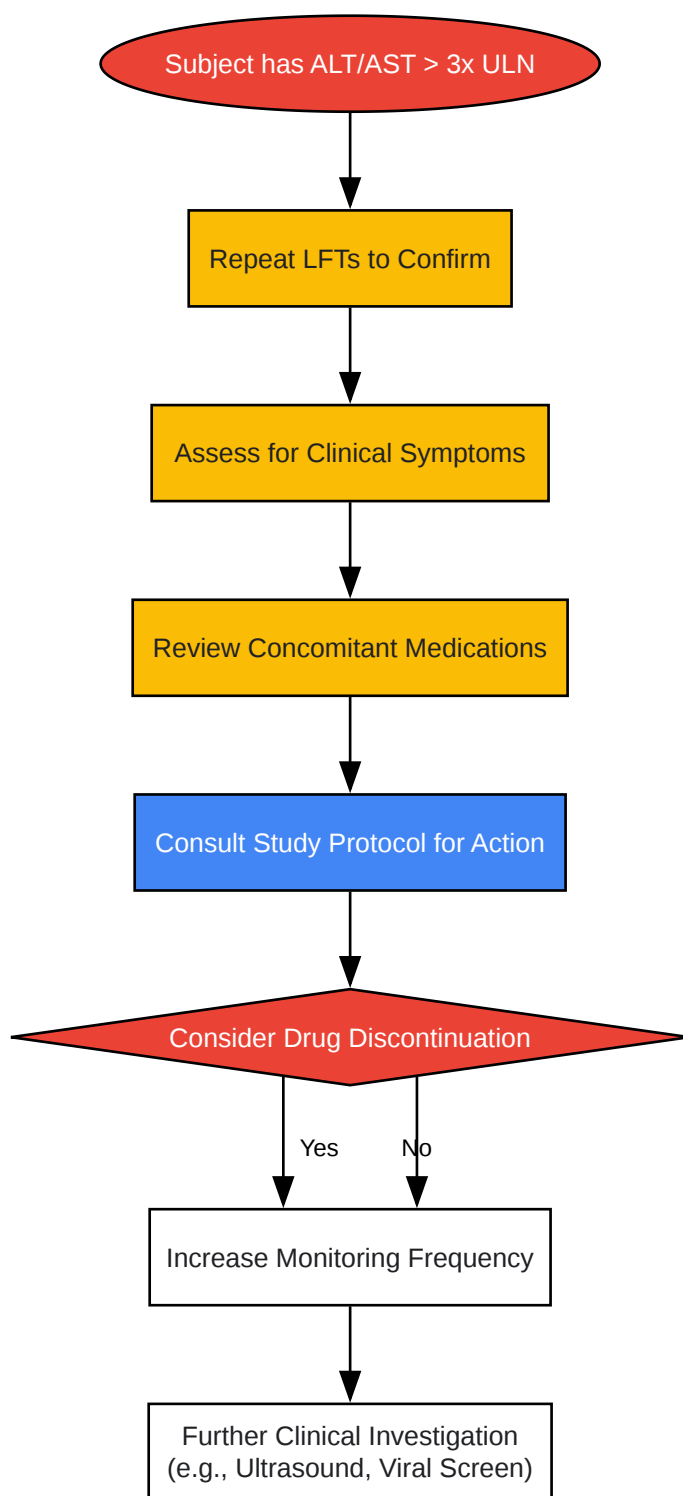
## Frequently Asked Questions (FAQs)

- Q1: What are the most common long-term adverse events associated with **Fevipiprant**?
  - A1: In long-term studies, the overall incidence of adverse events with **Fevipiprant** (150 mg and 450 mg) was comparable to placebo. The most frequently reported non-serious adverse events include nasopharyngitis, headache, and upper respiratory tract infections, with rates similar to the placebo group.
- Q2: Did **Fevipiprant** show any significant liver safety signals?
  - A2: While "elevated liver enzymes" were reported as a reason for treatment discontinuation in a small number of participants (2 out of 401 across both **Fevipiprant** arms in one study), the overall incidence of serious hepatic adverse events was low and comparable to placebo in large-scale trials. Systematic monitoring of liver function tests was a standard part of the clinical trial protocols.
- Q3: Were there any cardiovascular safety concerns identified with **Fevipiprant**?
  - A3: No significant cardiovascular safety signals were identified in the Phase III program. Routine ECG monitoring was conducted, and the incidence of cardiovascular adverse events was similar between **Fevipiprant** and placebo groups.
- Q4: Why was the clinical development of **Fevipiprant** for asthma halted?
  - A4: Development was discontinued because the Phase III LUSTER and ZEAL trials failed to meet their primary efficacy endpoints. Specifically, **Fevipiprant** did not demonstrate a clinically relevant reduction in the rate of asthma exacerbations or significant improvement in lung function (FEV1) compared to placebo in the studied populations.

## Troubleshooting Guide for Experimental Issues

- Issue 1: A subject in a **Fevipiprant** trial presents with elevated liver function tests (LFTs), specifically ALT or AST >3x the upper limit of normal (ULN).
  - Troubleshooting Steps:
    - Confirm the finding: Repeat the LFTs as soon as possible to confirm the elevation.

- **Assess clinical status:** Evaluate the subject for any signs or symptoms of liver injury, such as jaundice, nausea, or abdominal pain.
- **Review concomitant medications:** Obtain a detailed history of all concomitant medications, including over-the-counter drugs and herbal supplements, to rule out other potential causes of hepatotoxicity.
- **Consider trial protocol:** Adhere to the study-specific protocol for managing elevated LFTs. This may involve more frequent monitoring, temporary interruption of the study drug, or permanent discontinuation.
- **Further investigation:** If the elevation is confirmed and significant, consider additional investigations such as a viral hepatitis screen and abdominal ultrasound, as per standard clinical practice for evaluating elevated liver enzymes.



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Decision workflow for elevated liver enzymes.



- Issue 2: An unexpected off-target effect or inconsistent biological readout is observed in a preclinical model.
  - Troubleshooting Steps:
    - Verify compound identity and purity: Ensure the **Fevipiprant** used is of high purity and has been stored correctly.
    - Review the biological system: **Fevipiprant** is highly selective for the DP2 receptor. Consider if the experimental model expresses other prostaglandin receptors (e.g., DP1) that could be interacting with the PGD2 pathway, leading to complex biological responses.
    - Check for species differences: Receptor binding affinity and pharmacology can differ between species. Confirm the relevance of the animal model to the human DP2 receptor.
    - Assess drug metabolism: **Fevipiprant** is metabolized to an inactive acyl-glucuronide metabolite. Consider if the experimental system has altered metabolic activity that could affect the concentration and activity of the parent compound.
- Issue 3: A subject reports a new-onset, persistent headache.
  - Troubleshooting Steps:
    - Record the event: Document the headache as an adverse event, noting its severity, duration, and any associated symptoms.
    - Assess causality: While headache was reported in clinical trials at a similar rate to placebo, a thorough assessment should be conducted.
    - Provide symptomatic treatment: Manage the headache according to standard clinical practice.
    - Monitor: Continue to monitor the subject. If the headache is severe, persistent, or associated with other neurological symptoms, further investigation and consultation of the study protocol for potential dose interruption or discontinuation are warranted.

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